4-Chloro-2-nitro-1-(phenylthio)benzene
Overview
Description
4-Chloro-2-nitro-1-(phenylthio)benzene is an aromatic compound featuring a chlorine atom and a nitro group on the benzene ring, with a phenylthio substituent at the first position. Its structure grants it unique chemical properties, making it a subject of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-nitro-1-(phenylthio)benzene typically involves a multi-step process starting from simple benzene derivatives. A commonly used route includes the nitration of chlorobenzene followed by thiolation:
Nitration: Chlorobenzene reacts with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the para position.
Thiolation: The resultant 4-chloro-2-nitrobenzene undergoes thiolation with thiophenol under basic conditions to attach the phenylthio group.
Industrial Production Methods: In industrial settings, these reactions are scaled up and optimized for higher yields and purity. Factors like temperature control, reaction time, and solvent choice play critical roles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can lead to the formation of an amine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under controlled conditions.
Reduction: Hydrogen gas over a palladium catalyst or tin and hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: 4-Chloro-2-nitro-1-(phenylsulfinyl)benzene or 4-chloro-2-nitro-1-(phenylsulfonyl)benzene.
Reduction: 4-Chloro-2-amino-1-(phenylthio)benzene.
Substitution: Depending on the nucleophile, various substituted benzene derivatives.
Scientific Research Applications
4-Chloro-2-nitro-1-(phenylthio)benzene finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Studied for its potential pharmacological properties, particularly in the context of developing new therapeutic agents.
Industry: Employed in the manufacture of dyes, agrochemicals, and other specialized materials.
Mechanism of Action
The compound's effects are primarily exerted through its interactions at the molecular level:
Molecular Targets: It can interact with various enzymes and receptors, potentially inhibiting or modulating their activities.
Pathways Involved: The nitro group can participate in redox reactions, while the phenylthio group may enhance lipophilicity, influencing its distribution and interaction within biological systems.
Comparison with Similar Compounds
4-Chloro-2-nitroaniline: Lacks the phenylthio group, resulting in different reactivity.
4-Chloro-2-nitrophenol: The hydroxyl group introduces differing hydrogen bonding properties.
4-Chloro-1-nitrobenzene: Simplest analog with just nitro and chloro substituents.
Uniqueness: 4-Chloro-2-nitro-1-(phenylthio)benzene's combination of chlorine, nitro, and phenylthio substituents provides a distinct set of chemical behaviors, making it particularly versatile in various chemical and biological contexts.
Hope this gives you a comprehensive understanding!
Properties
IUPAC Name |
4-chloro-2-nitro-1-phenylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2S/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQPMKQJTMHIFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327465 | |
Record name | 4-chloro-2-nitro-1-(phenylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4548-56-5 | |
Record name | 4-chloro-2-nitro-1-(phenylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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